molecular formula C15H9ClO2 B12923253 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one

Cat. No.: B12923253
M. Wt: 256.68 g/mol
InChI Key: CCFUFYQPADLXAW-NTEUORMPSA-N
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Description

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of compounds derived from benzofuran structures, including 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one.

  • Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest at the G0/G1 phase. For instance, a study evaluated the effects of related compounds on breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant cytotoxic activity and induction of apoptotic markers such as chromatin condensation and mitochondrial membrane potential loss .
  • Case Study : In a series of synthesized aurones, compounds like (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one exhibited potent anticancer activity, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism
(Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-oneMCF-710.5Apoptosis induction
(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-oneMDA-MB-23112.3Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, revealing promising results against various pathogens.

  • In Vitro Studies : A recent study synthesized a range of benzofuran derivatives, including those with chlorobenzylidene substitutions, and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Bacillus cereus .

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
This compoundEscherichia coli32 μg/mL

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor.

  • Alkaline Phosphatase Inhibition : A study identified that derivatives of benzofuran can act as inhibitors of alkaline phosphatase, an enzyme involved in various physiological processes. The structure-activity relationship analysis indicated that modifications to the benzofuran moiety significantly affected inhibitory potency .

Table 3: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (μM)
This compoundAlkaline Phosphatase15 μM
Benzofuran Derivative XAlkaline Phosphatase5 μM

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran ring can intercalate with DNA, while the benzylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    2-(3-Bromobenzylidene)benzofuran-3(2H)-one: Similar structure with a bromine atom instead of chlorine.

    2-(3-Methylbenzylidene)benzofuran-3(2H)-one: Similar structure with a methyl group instead of chlorine.

    2-(3-Nitrobenzylidene)benzofuran-3(2H)-one: Similar structure with a nitro group instead of chlorine.

Uniqueness: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and modulate its interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is a compound belonging to the class of aurones, which are known for their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation of benzofuran-3(2H)-one with 3-chlorobenzaldehyde. Various methods, including ultrasound-assisted techniques and traditional reflux methods, have been employed to enhance yield and purity. The reaction conditions often include the use of catalysts such as copper acetate under ultrasonic irradiation, which improves reaction efficiency and minimizes side products .

Anticancer Properties

Research indicates that aurones, including this compound, exhibit significant anticancer activity. A study evaluated a series of aurones for their cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. Among these compounds, 2-(4-chlorobenzylidene)benzofuran-3(2H)-one demonstrated potent inhibitory effects, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity of Aurones

CompoundCell LineIC50 (µM)Mechanism of Action
3eMDA-MB-2315.0Apoptosis induction
3fMCF-74.5Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Bacillus cereus16

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of alkaline phosphatase. The enzyme inhibition kinetics were assessed using spectrophotometric methods, revealing that modifications in the structure significantly influence the inhibitory potency. The presence of halogen substituents was found to enhance enzyme interaction .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that the position and nature of substituents on the benzofuran ring are critical for enhancing biological activity. For instance, halogenated compounds generally exhibited increased cytotoxicity compared to their non-halogenated counterparts. Specifically, chlorinated derivatives showed improved binding interactions with cancer cell targets, suggesting a strategic approach in designing more potent anticancer agents .

Case Studies

Several case studies have provided insights into the therapeutic potential of aurones:

  • Breast Cancer Study : A study involving various aurones demonstrated that those with electron-withdrawing groups like chlorine at specific positions exhibited enhanced cytotoxicity against breast cancer cell lines.
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties against clinical isolates, confirming that compounds similar to this compound possess significant antimicrobial activity.

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9+

InChI Key

CCFUFYQPADLXAW-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)Cl)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2

Origin of Product

United States

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